N-Isobutyrylglycine-13C2,15N

Bioanalysis LC-MS method validation Internal standard selection

N-Isobutyrylglycine-13C2,15N is a triple-labeled isotopologue of the endogenous human urinary metabolite N-isobutyrylglycine, an N-acylglycine derivative of valine catabolism. The compound incorporates two 13C atoms and one 15N atom at designated backbone positions, yielding a molecular formula of C₄¹³C₂H₁₁¹⁵NO₃ and a monoisotopic mass increase of 3 Da relative to the unlabeled parent (C₆H₁₁NO₃, MW 145.16).

Molecular Formula C6H11NO3
Molecular Weight 148.14 g/mol
Cat. No. B15541201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyrylglycine-13C2,15N
Molecular FormulaC6H11NO3
Molecular Weight148.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3+1,5+1,7+1
InChIKeyDCICDMMXFIELDF-LORYZXSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Isobutyrylglycine-13C2,15N: Procurement-Grade 13C/15N-Labeled Internal Standard for LC-MS/MS Quantification of Acylglycine Biomarkers


N-Isobutyrylglycine-13C2,15N is a triple-labeled isotopologue of the endogenous human urinary metabolite N-isobutyrylglycine, an N-acylglycine derivative of valine catabolism . The compound incorporates two 13C atoms and one 15N atom at designated backbone positions, yielding a molecular formula of C₄¹³C₂H₁₁¹⁵NO₃ and a monoisotopic mass increase of 3 Da relative to the unlabeled parent (C₆H₁₁NO₃, MW 145.16) . As a Class I stable isotope-labeled internal standard (SIL-IS), this compound is specified for quantitative mass spectrometry workflows—including LC-MS/MS, GC-MS, and NMR-based quantification—where it corrects for matrix effects, ionization variability, and sample loss without exhibiting the deuterium-associated chromatographic retention time shifts observed with ²H-labeled analogs [1]. The compound is commercially available at 95% chemical purity with isotopic enrichment ≥98% for the labeled positions [2].

Why N-Isobutyrylglycine-13C2,15N Cannot Be Substituted with Unlabeled or Deuterated Analogs in Quantitative MS Assays


Substitution of N-Isobutyrylglycine-13C2,15N with alternative internal standards—whether unlabeled structural analogs or deuterium-labeled isotopologues—introduces quantifiable analytical errors that compromise data reliability in regulated bioanalytical workflows and clinical diagnostic applications. Unlabeled internal standards (e.g., a structurally similar acylglycine) lack the mass spectral differentiation required to correct for ionization suppression/enhancement from co-eluting matrix components, resulting in accuracy deviations exceeding the ±15% acceptance criteria for bioanalytical method validation [1]. Deuterated analogs such as N-isobutyrylglycine-d2 or N-isobutyrylglycine-d7, while offering isotopic mass shifts, exhibit chromatographic retention time offsets (ΔtR) due to the deuterium isotope effect—a phenomenon documented across LC-MS literature where ²H-labeled standards elute measurably earlier or later than the unlabeled analyte [2]. This differential retention subjects the internal standard and analyte to distinct matrix effect microenvironments during electrospray ionization, a source of error that 13C/15N-labeled standards inherently avoid because carbon and nitrogen isotopic substitution produces negligible chromatographic perturbation [3]. The triple-label design of N-Isobutyrylglycine-13C2,15N (+3 Da mass shift) provides superior spectral separation from the M+1 and M+2 natural abundance isotopologues of the unlabeled analyte compared to single-label 15N (+1 Da) or d2 (+2 Da) alternatives, reducing cross-talk interference in multiple reaction monitoring (MRM) transitions .

N-Isobutyrylglycine-13C2,15N: Head-to-Head Quantitative Differentiation Evidence for Analytical Method Selection


Chromatographic Co-Elution: 13C/15N vs. Deuterated Internal Standards in Reversed-Phase LC

N-Isobutyrylglycine-13C2,15N exhibits chromatographic retention time (tR) behavior indistinguishable from unlabeled N-isobutyrylglycine, whereas deuterated isotopologues (e.g., d2, d7) demonstrate measurable retention time shifts due to the deuterium isotope effect. This differential retention places deuterated standards in distinct matrix effect microenvironments during electrospray ionization, introducing variable ionization suppression/enhancement that 13C/15N-labeled standards circumvent [1].

Bioanalysis LC-MS method validation Internal standard selection

Isotopic Exchange Stability: 13C/15N vs. Deuterium-Labeled Internal Standards Under Protic Conditions

13C and 15N isotopes are not susceptible to proton exchange under aqueous or protic sample preparation conditions, whereas deuterium labels at α-carbonyl positions or on heteroatoms can undergo hydrogen-deuterium back-exchange, altering the effective mass and isotopic enrichment of the internal standard over time . This exchange compromises quantification accuracy, particularly in long-duration sample preparation workflows, derivatization reactions, or when samples are stored in aqueous buffers [1].

Stable isotope labeling Hydrogen-deuterium exchange LC-MS sample preparation

Mass Spectral Resolution: Triple-Label (+3 Da) vs. Single-Label Internal Standards for MRM Transition Specificity

N-Isobutyrylglycine-13C2,15N provides a net mass increase of +3 Da relative to the unlabeled analyte (M0 = 145.16 Da → M+3 = 148.14 Da), offering superior spectral separation from the natural abundance M+1 (13C, ~6.5% relative intensity) and M+2 (18O, two 13C atoms, ~0.2% relative intensity) isotopologues of the endogenous analyte . In contrast, a single 15N label (+1 Da) produces an internal standard signal that partially overlaps with the ~6.5% natural M+1 peak of the analyte, introducing positive bias in concentration calculations unless isotopic correction algorithms are rigorously applied .

Multiple reaction monitoring (MRM) Isotopologue interference Mass spectrometry quantification

Endogenous Concentration Reference Range: Baseline for Isobutyrylglycine Quantification in Healthy Human Urine

The Human Metabolome Database (HMDB) reports a reference concentration range for endogenous isobutyrylglycine in healthy human urine of <2.9 μmol/mmol creatinine in children (1–18 years old), as quantified by GC-MS [1]. This established baseline provides the analytical target range for which N-Isobutyrylglycine-13C2,15N must function as a quantitative internal standard. Urinary isobutyrylglycine is elevated in isobutyryl-CoA dehydrogenase deficiency (IBDHD), a rare inborn error of valine catabolism, making accurate quantification across the normal-to-pathological dynamic range a clinically relevant performance requirement [2].

Clinical metabolomics Acylglycine biomarkers Reference interval establishment

Acylglycine UPLC-MS/MS Method Validation: Sensitivity and Precision Benchmarks

A validated UPLC-MS/MS method for quantifying 18 acylglycines—including isobutyrylglycine—in human urine achieved a lower limit of quantitation (LLOQ) of 1–5 nM across all analytes, with both accuracy (%RE) and precision (%CV) below 15% when stable isotope-labeled internal standards were employed [1]. The method used a surrogate matrix approach to minimize matrix effects and demonstrated analyte stability for at least 5 hours at room temperature, 24 hours at 4°C, and 7 weeks at −20°C after three freeze–thaw cycles [2]. This method establishes the performance envelope within which N-Isobutyrylglycine-13C2,15N operates as a quantitative internal standard.

Acylglycine quantification UPLC-MS/MS method Bioanalytical validation

N-Isobutyrylglycine-13C2,15N: Validated Research and Diagnostic Applications Requiring Isotopic Fidelity


Stable Isotope Dilution LC-MS/MS Quantification of Urinary Acylglycines for Inborn Error of Metabolism Diagnosis

N-Isobutyrylglycine-13C2,15N functions as the quantitative internal standard in validated UPLC-MS/MS methods for measuring isobutyrylglycine in human urine, achieving LLOQ of 1–5 nM with accuracy and precision <15% [1]. This application is critical for diagnosing isobutyryl-CoA dehydrogenase deficiency (IBDHD), an inborn error of valine catabolism characterized by elevated urinary isobutyrylglycine [2]. The compound's +3 Da mass shift and 13C/15N isotopic stability ensure accurate quantification across the normal-to-pathological concentration range without deuterium-associated retention time shifts or exchange artifacts .

Newborn Screening Panel Development for Organic Acidemias and Fatty Acid Oxidation Disorders

Acylglycine profiling—including isobutyrylglycine measurement—is integrated into expanded newborn screening programs for detecting organic acidemias and mitochondrial fatty acid β-oxidation defects [1]. N-Isobutyrylglycine-13C2,15N enables absolute quantification in dried blood spot and urine matrices when used as a stable isotope dilution internal standard, with co-elution fidelity eliminating matrix effect variability that could otherwise produce false-negative screening results [2]. The triple-label design provides spectral isolation from endogenous isotopologues, reducing false-positive signals in high-throughput screening workflows where manual data review is impractical .

Metabolomics Biomarker Discovery in Obesity and Insulin Resistance Studies

Isobutyrylglycine has been identified as part of a branched-chain amino acid-related metabolic signature that differentiates obese from lean humans and contributes to insulin resistance, with statistically significant alterations observed (p=0.001) in blood metabolome studies [1]. N-Isobutyrylglycine-13C2,15N serves as the quantitative internal standard for absolute concentration determination in cohort studies where reproducible, matrix-corrected quantification is required to validate biomarker associations across hundreds to thousands of clinical samples [2].

Valine Catabolism Flux Analysis Using Stable Isotope Tracer Methodologies

N-Isobutyrylglycine-13C2,15N can be deployed as an internal standard in metabolic flux studies investigating valine catabolism and acyl-CoA glycine conjugation pathways. The enzyme glycine N-acyltransferase (EC 2.3.1.13) conjugates isobutyryl-CoA with glycine to form isobutyrylglycine, with reported Km values for isobutyryl-CoA ranging from 0.3 to 5.6 mmol/L in human liver preparations [1]. In flux experiments where 13C-labeled valine or other precursors are administered, the compound's distinct +3 Da mass shift enables simultaneous quantification of endogenous unlabeled isobutyrylglycine alongside tracer-derived labeled species without isotopic interference [2].

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